8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile
Overview
Description
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbonitrile group attached to an imidazo[1,2-a]pyridine ring system .
Preparation Methods
The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as magnesium bromide . The reaction conditions typically include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s nematicidal and fungicidal activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in target organisms . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile can be compared with other similar compounds, such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives: These compounds also exhibit nematicidal and fungicidal activities but differ in their chemical structure and specific biological activities.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl derivatives:
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in different scientific domains.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3N3/c10-7-5(3-14)6(9(11,12)13)4-16-2-1-15-8(7)16/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNKCWCPVGMYFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C(=C(C2=N1)Cl)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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